1-bromo-5,8-dioxaspiro[3.4]oct-1-ene
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Overview
Description
1-bromo-5,8-dioxaspiro[3.4]oct-1-ene is a chemical compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol It is characterized by a spirocyclic structure containing a bromine atom and two oxygen atoms within a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-5,8-dioxaspiro[3.4]oct-1-ene typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of 5,8-dioxaspiro[3.4]oct-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-bromo-5,8-dioxaspiro[3.4]oct-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized spiro compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 5,8-dioxaspiro[3.4]oct-1-ene-1-ol, while reduction would produce 5,8-dioxaspiro[3.4]octane .
Scientific Research Applications
1-bromo-5,8-dioxaspiro[3.4]oct-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-5,8-dioxaspiro[3.4]oct-1-ene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through covalent modification or non-covalent binding .
Comparison with Similar Compounds
Similar Compounds
5,8-dioxaspiro[3.4]oct-1-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-chloro-5,8-dioxaspiro[3.4]oct-1-ene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-iodo-5,8-dioxaspiro[3.4]oct-1-ene: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
1-bromo-5,8-dioxaspiro[3.4]oct-1-ene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in various research applications .
Properties
CAS No. |
2624137-52-4 |
---|---|
Molecular Formula |
C6H7BrO2 |
Molecular Weight |
191 |
Purity |
95 |
Origin of Product |
United States |
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